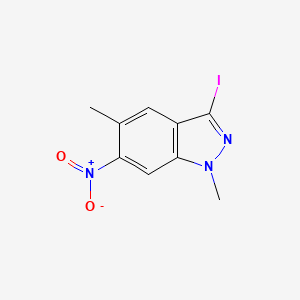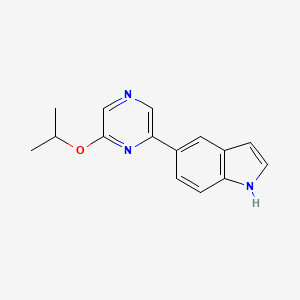
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole is a heterocyclic compound that features both an indole and a pyrazine ring. The presence of these two rings in its structure makes it an interesting compound for various chemical and biological studies. The indole ring is a common structural motif in many natural products and pharmaceuticals, while the pyrazine ring is known for its electron-deficient nature, which can influence the reactivity of the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole typically involves the following steps:
Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through the condensation of appropriate diamines with diketones or through cyclization reactions involving nitriles and amines.
Introduction of the Isopropoxy Group: The isopropoxy group can be introduced via nucleophilic substitution reactions, where an appropriate leaving group on the pyrazine ring is replaced by the isopropoxy group.
Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions.
Coupling of the Indole and Pyrazine Rings: The final step involves coupling the indole and pyrazine rings, which can be achieved through various cross-coupling reactions such as Suzuki or Heck reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, leading to the formation of various oxidized products.
Reduction: Reduction reactions can occur at the pyrazine ring, potentially leading to the formation of dihydropyrazine derivatives.
Substitution: Both the indole and pyrazine rings can undergo substitution reactions. For example, electrophilic substitution can occur at the indole ring, while nucleophilic substitution can occur at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Electrophilic substitution can be facilitated by Lewis acids such as aluminum chloride, while nucleophilic substitution can be facilitated by bases such as sodium hydride.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted indole and pyrazine derivatives, depending on the reagents used.
Aplicaciones Científicas De Investigación
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound can be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It may serve as a lead compound for the development of new pharmaceuticals.
Industry: The compound can be used in the development of new materials or as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole would depend on its specific biological target. Generally, the compound could interact with various enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The indole ring is known to interact with various biological targets, while the pyrazine ring can influence the compound’s electronic properties and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
5-(6-methoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a methoxy group instead of an isopropoxy group.
5-(6-ethoxy-pyrazin-2-yl)-1H-indole: Similar structure but with an ethoxy group instead of an isopropoxy group.
5-(6-propoxy-pyrazin-2-yl)-1H-indole: Similar structure but with a propoxy group instead of an isopropoxy group.
Uniqueness
The uniqueness of 5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole lies in the specific combination of the indole and pyrazine rings, along with the isopropoxy group
Propiedades
Fórmula molecular |
C15H15N3O |
|---|---|
Peso molecular |
253.30 g/mol |
Nombre IUPAC |
5-(6-propan-2-yloxypyrazin-2-yl)-1H-indole |
InChI |
InChI=1S/C15H15N3O/c1-10(2)19-15-9-16-8-14(18-15)11-3-4-13-12(7-11)5-6-17-13/h3-10,17H,1-2H3 |
Clave InChI |
WDPNZSVOCJSMIX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)OC1=NC(=CN=C1)C2=CC3=C(C=C2)NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Bromopyridin-2-yl)-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B8580796.png)
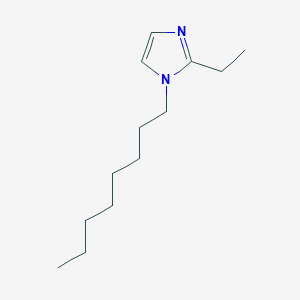
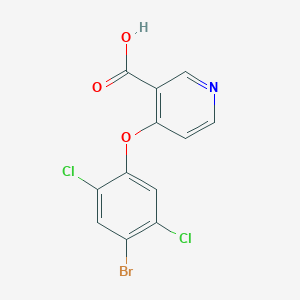

![5,7-dichloro-1-methyl-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B8580815.png)
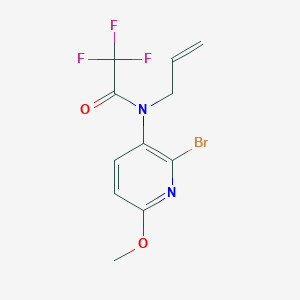
![6,7-dimethoxy-4-(1-piperazinyl)-9H-Pyrimido[4,5-b]indole](/img/structure/B8580842.png)
![4-amino-1-phenyl-7H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B8580847.png)
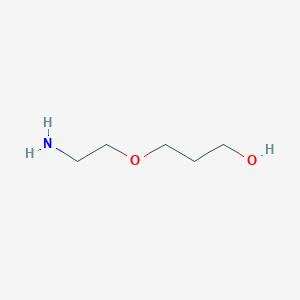
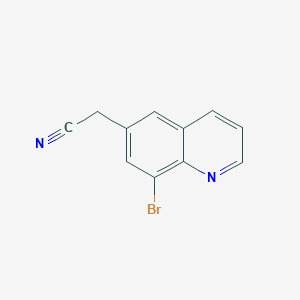
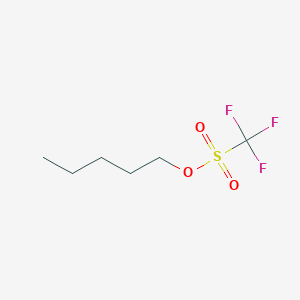
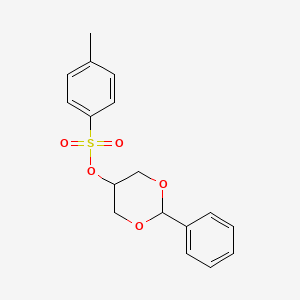
![2-Methyl-5-hydroxymethylimidazo[1,2-a]pyridine](/img/structure/B8580882.png)
